N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide

Übersicht

Beschreibung

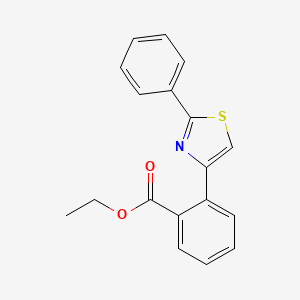

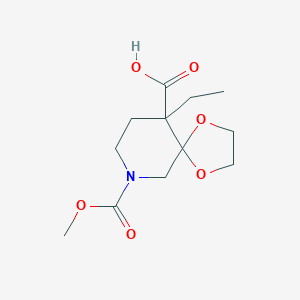

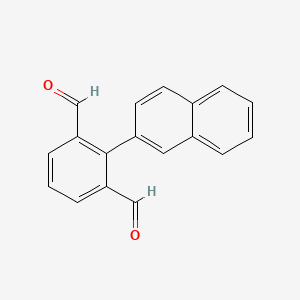

“N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide” is a complex organic compound. It contains a phenyl ring which is a common structure in many organic compounds and drugs. The “2,3-Dimethyl” indicates that there are two methyl groups attached to the second and third carbon of the phenyl ring. The “N-” suggests that the compound also contains a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring would provide a planar, aromatic structure, while the methyl groups would add some bulkiness. The hydroxyimino-acetamide group would likely contribute to the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the hydroxyimino-acetamide group could participate in various reactions due to the presence of the nitrogen and oxygen atoms .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide has shown significant potential in antibacterial research. Studies have demonstrated that this compound can be used to synthesize organotin complexes, which exhibit enhanced antibacterial properties. These complexes have been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing strong inhibitory effects .

Anti-inflammatory Drug Development

This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. Research indicates that derivatives of N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide could be developed as potential anti-inflammatory agents. These derivatives may offer improved efficacy and reduced side effects compared to existing NSAIDs .

Electrochemical Biosensors

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide can be utilized in the development of electrochemical biosensors. These sensors are designed for the detection of various biological and chemical substances. The compound’s unique chemical properties make it suitable for enhancing the sensitivity and selectivity of biosensors, particularly in detecting anti-inflammatory drugs in biological samples .

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its chemical structure allows for modifications that can lead to the development of new drugs with diverse therapeutic applications. This versatility makes it a crucial component in medicinal chemistry research .

Antioxidant Research

Research has shown that compounds similar to N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide possess antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This application is particularly relevant in the development of treatments for diseases associated with oxidative damage .

Cancer Research

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide and its derivatives are being explored for their potential anticancer properties. The compound’s ability to interfere with cellular processes such as apoptosis and cell proliferation makes it a promising candidate for cancer therapy. Ongoing research aims to optimize its efficacy and minimize toxicity .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2E)-N-(2,3-dimethylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-4-3-5-9(8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPGCAGEBHARKN-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)/C=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide | |

CAS RN |

6579-44-8 | |

| Record name | NSC171600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B3055527.png)

![5H-[1]Benzopyrano[3,4-b]pyridin-5-one](/img/structure/B3055529.png)

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)

![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)